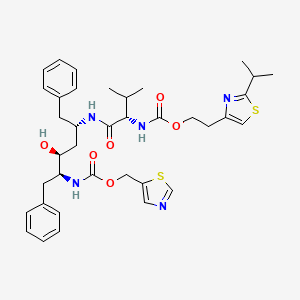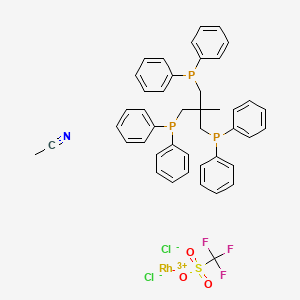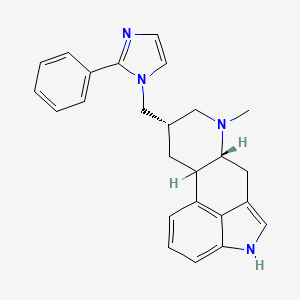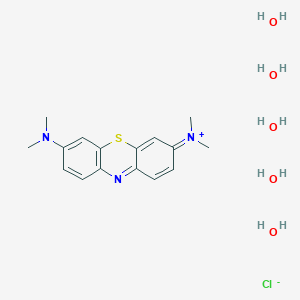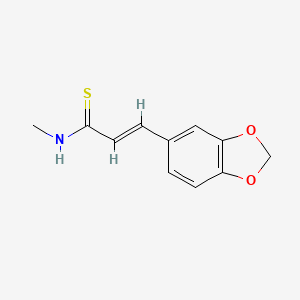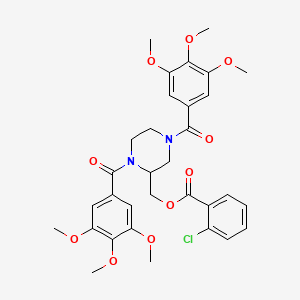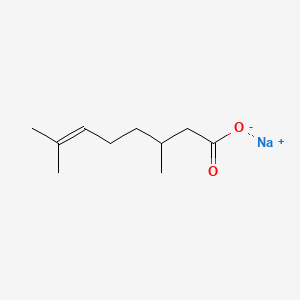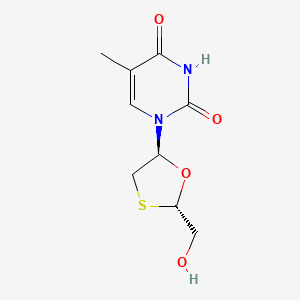
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound It is characterized by its unique structure, which includes a butyl group, a chlorobenzoyl group, a nitrophenyl group, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile likely involves multiple steps, including the formation of the azo linkage and the introduction of the various functional groups. Typical reaction conditions may include:
Azo Coupling Reaction: This step involves the reaction of a diazonium salt with an aromatic compound to form the azo linkage.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Chlorobenzoylation: Introduction of the chlorobenzoyl group using chlorobenzoyl chloride in the presence of a base.
Butylation: Introduction of the butyl group using butyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Various substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Use in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile: can be compared with other azo compounds, nitrophenyl derivatives, and chlorobenzoyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the azo linkage, nitrophenyl group, and chlorobenzoyl group may confer unique chemical and biological properties.
Properties
CAS No. |
90729-40-1 |
|---|---|
Molecular Formula |
C24H20ClN5O5 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
1-butyl-5-[[4-(4-chlorobenzoyl)-2-nitrophenyl]diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20ClN5O5/c1-3-4-11-29-23(32)18(13-26)14(2)21(24(29)33)28-27-19-10-7-16(12-20(19)30(34)35)22(31)15-5-8-17(25)9-6-15/h5-10,12,32H,3-4,11H2,1-2H3 |
InChI Key |
PCETZZQOJIFQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])C)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


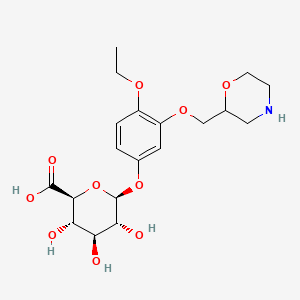
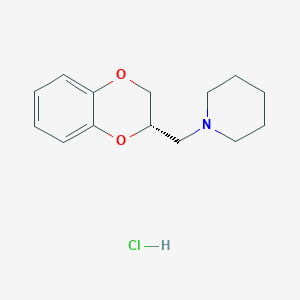

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
